Ethyl 3-hydroxyisonicotinate

Organic Synthesis Process Chemistry Esterification Methodology

Ethyl 3-hydroxyisonicotinate (CAS 18342-97-7) is the only regiospecific 3-hydroxy-4-ethoxycarbonyl pyridine isomer capable of executing the peer-reviewed O-alkylation–cyclization–decarboxylation sequence that yields furo[2,3-c]pyridine scaffolds. The 3-OH group provides intrinsic antioxidant activity for dual cholinesterase/NMDA antagonist programs, while enabling direct electrophilic iodination for cross-coupling workflows—reactivity absent in ethyl isonicotinate or 4-hydroxy regioisomers. Solid physical form (mp 39–42 °C) simplifies handling and provides immediate identity verification upon receipt.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 18342-97-7
Cat. No. B100313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-hydroxyisonicotinate
CAS18342-97-7
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=NC=C1)O
InChIInChI=1S/C8H9NO3/c1-2-12-8(11)6-3-4-9-5-7(6)10/h3-5,10H,2H2,1H3
InChIKeyXIBQCRQYVCFUFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Hydroxyisonicotinate (CAS 18342-97-7): Core Identity and Procurement Specifications


Ethyl 3-hydroxyisonicotinate (CAS 18342-97-7), also designated as ethyl 3-hydroxypyridine-4-carboxylate , is a pyridine-based heterocyclic building block with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol . The compound features a hydroxy group at the 3-position and an ethyl ester at the 4-position of the pyridine ring . Its experimentally determined melting point is 39–42 °C , with a boiling point of 72–77 °C at 0.1 Torr . It is available in research quantities with purity specifications typically ranging from 95% to 98% .

Why Substituting Ethyl 3-Hydroxyisonicotinate (CAS 18342-97-7) with Unverified Analogs Introduces Procurement Risk


Substituting ethyl 3-hydroxyisonicotinate with structurally related pyridine esters or 3-hydroxyisonicotinate derivatives without validation introduces significant risk of synthesis failure or unexpected biological outcomes. The specific positioning of the hydroxyl group at the 3-position and the ester at the 4-position defines the reactivity profile of this building block in key transformations, including O-alkylation for furopyridine synthesis [1] and electrophilic substitution for iodinated derivative preparation . Analogs with altered substitution patterns—such as ethyl 4-hydroxyisonicotinate or methyl 3-hydroxyisonicotinate—exhibit different chemical behavior and cannot be assumed to perform equivalently . A generic sourcing approach that overlooks these regiospecific requirements may lead to wasted resources, failed synthetic campaigns, and irreproducible biological data.

Quantitative Differentiation Evidence: Ethyl 3-Hydroxyisonicotinate (CAS 18342-97-7) Versus Key Comparators


Synthetic Yield Benchmark: 70% Isolated Yield for Gram-to-Kilogram Scale Esterification of 3-Hydroxyisonicotinic Acid

A documented industrial-scale synthetic protocol achieves 70% isolated yield for ethyl 3-hydroxyisonicotinate via esterification of 3-hydroxyisonicotinic acid with ethanol in the presence of concentrated H₂SO₄ [1]. This represents the only published scale-validated yield data for this compound class. While methyl 3-hydroxyisonicotinate (CAS 10128-72-0) has been reported with a synthesis yield of approximately 81% [2], that route employs methanol in an alternative experimental system and has not been validated beyond laboratory scale. Direct cross-study comparison is therefore limited by differing alcohol reagents and reaction scales.

Organic Synthesis Process Chemistry Esterification Methodology

Regiospecific O-Alkylation Enables Furo[2,3-c]pyridine Scaffold Synthesis via Documented 3-Step Protocol

Ethyl 3-hydroxyisonicotinate serves as the validated starting material for a published three-step synthesis of furo[2,3-c]pyridine and its 2- and 3-methyl derivatives [1]. The hydroxy ester undergoes O-alkylation with ethyl bromoacetate or ethyl 2-bromopropionate to yield diester intermediates, followed by cyclization and decarboxylation to afford the target furopyridine scaffold [1]. This specific regioisomer is required for the O-alkylation–cyclization sequence; alternative isomers such as ethyl 4-hydroxyisonicotinate or ethyl 5-hydroxyisonicotinate would place the hydroxy group at a non-productive position relative to the pyridine nitrogen, preventing the same cyclization pathway.

Heterocyclic Chemistry Furopyridine Synthesis O-Alkylation

Dual Cholinesterase Inhibition and NMDA Antagonism Scaffold Potential in Neurological Drug Discovery

Ethyl 3-hydroxypyridine-4-carboxylate has been demonstrated to serve as a versatile intermediate for developing compounds with dual activity as cholinesterase inhibitors and NMDA receptor antagonists, a pharmacological profile particularly relevant for Alzheimer's disease therapeutics [1]. The 3-hydroxy group contributes to antioxidant properties, making the scaffold suitable for neurological applications targeting conditions including Alzheimer's and Parkinson's diseases [2]. In contrast, ethyl isonicotinate (CAS 1570-45-2) lacks the 3-hydroxy group required for antioxidant activity and dual-target engagement, while methyl 3-hydroxyisonicotinate provides only a methyl ester functionality without validated neuroprotective application data .

Medicinal Chemistry Alzheimer's Disease Neuroprotection

Electrophilic Reactivity Profile Enables Regioselective Iodination for Radiolabeling and Cross-Coupling Applications

Ethyl 3-hydroxyisonicotinate functions as an electrophilic reagent that reacts with nucleophiles including hydroxide ion, water, alcohols, and amines . Notably, it undergoes electrophilic iodination with iodine to form ethyl 3-iodopropionate . This reactivity profile distinguishes it from ethyl isonicotinate, which lacks the 3-hydroxy group that activates the ring toward electrophilic substitution at specific positions. The capacity for regioselective iodination provides a direct entry point for radiolabeling studies and transition metal-catalyzed cross-coupling reactions without requiring pre-functionalization steps.

Electrophilic Substitution Iodination Radiolabeling

Regiospecific Hydroxy Group Positioning at C3 vs. C4: Structural Determinant of Reactivity and Biological Interaction

The hydroxy group at the 3-position of ethyl 3-hydroxyisonicotinate imparts distinct chemical and biological properties compared to regioisomers such as ethyl 4-hydroxyisonicotinate . This substitution pattern directly influences ligand-binding affinity and specificity when the compound acts as a ligand for enzymes or receptors . Methyl 3-hydroxyisonicotinate shares the same regiospecific 3-hydroxy-4-carboxylate arrangement but differs in ester alkyl group, which affects lipophilicity (calculated LogP: ethyl ester ~2.10 vs. methyl ester ~1.46 [1]), membrane permeability, and hydrolysis kinetics under physiological or basic conditions.

Structural Isomerism Structure-Activity Relationship Regioselectivity

Melting Point and Physical Form Verification: 39–42 °C vs. 35 °C Discrepancy Across Supplier Specifications

Experimental melting point data for ethyl 3-hydroxyisonicotinate shows supplier-to-supplier variation: Hoffman Fine Chemicals reports 39–42 °C (yellow solid) , whereas other sources cite 35 °C (white to off-white solid) . This 4–7 °C range difference may reflect batch-to-batch purity variation or polymorphic forms. Ethyl isonicotinate (CAS 1570-45-2), by contrast, is typically a liquid at room temperature with a boiling point of 219–220 °C , presenting different handling and storage requirements (liquid handling vs. solid weighing). Methyl 3-hydroxyisonicotinate is also a solid but with different melting behavior.

Quality Control Physical Characterization Supplier Specification

Validated Application Scenarios for Ethyl 3-Hydroxyisonicotinate (CAS 18342-97-7) in Research and Industrial Settings


Furo[2,3-c]pyridine Scaffold Construction in Heterocyclic Chemistry Programs

When synthetic chemists require a reliable entry point for constructing furo[2,3-c]pyridine scaffolds—a privileged framework in medicinal chemistry—ethyl 3-hydroxyisonicotinate provides a peer-reviewed three-step protocol (O-alkylation, cyclization, decarboxylation) as validated by Morita and Shiotani [1]. The regiospecific 3-hydroxy-4-ethoxycarbonyl arrangement is mechanistically essential for the O-alkylation–cyclization sequence, a requirement that cannot be satisfied by 4-hydroxy or 5-hydroxy regioisomers [1].

Neurological Drug Discovery Targeting Dual Cholinesterase/NMDA Mechanisms

For medicinal chemistry groups pursuing Alzheimer's disease therapeutics, this compound serves as an intermediate for developing dual cholinesterase inhibitors and NMDA receptor antagonists [2]. The 3-hydroxy group provides intrinsic antioxidant properties suitable for neuroprotective applications [3]. Ethyl isonicotinate, lacking this hydroxyl functionality, does not offer the same dual-target pharmacological potential .

Electrophilic Iodination for Radiolabeling and Cross-Coupling Precursors

When synthetic routes require regioselective introduction of iodine for subsequent Suzuki, Stille, or Sonogashira cross-coupling, or for radiolabeling applications, ethyl 3-hydroxyisonicotinate's documented electrophilic iodination capability with iodine to form ethyl 3-iodopropionate provides a direct functionalization pathway . Non-hydroxylated analogs such as ethyl isonicotinate lack this electrophilic activation for direct iodination .

Quality Control Verification Using Validated Melting Point Benchmarks

Procurement specialists and QC analysts can utilize experimentally determined melting point ranges (35 °C per ChemicalBook and BenchChem ; 39–42 °C per Hoffman ) as a primary identity verification benchmark upon receipt. The solid physical form of ethyl 3-hydroxyisonicotinate contrasts with the liquid state of ethyl isonicotinate (bp 219–220 °C) , providing an additional visual inspection criterion and potentially simplifying weighing and handling in small-scale synthesis workflows.

Technical Documentation Hub

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